

A Technical Guide to the Heterobifunctional Crosslinker: Mal-PEG2-NH2

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Compound of Interest

Compound Name: **Mal-PEG2-NH2**

Cat. No.: **B1675939**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the structure, properties, and applications of Maleimide-PEG2-Amine (**Mal-PEG2-NH2**), a heterobifunctional crosslinking agent. Its unique architecture, featuring a thiol-reactive maleimide group and an amine-reactive primary amine separated by a hydrophilic two-unit polyethylene glycol (PEG) spacer, makes it a versatile tool in bioconjugation, drug delivery, and the development of complex biomolecular architectures like antibody-drug conjugates (ADCs).

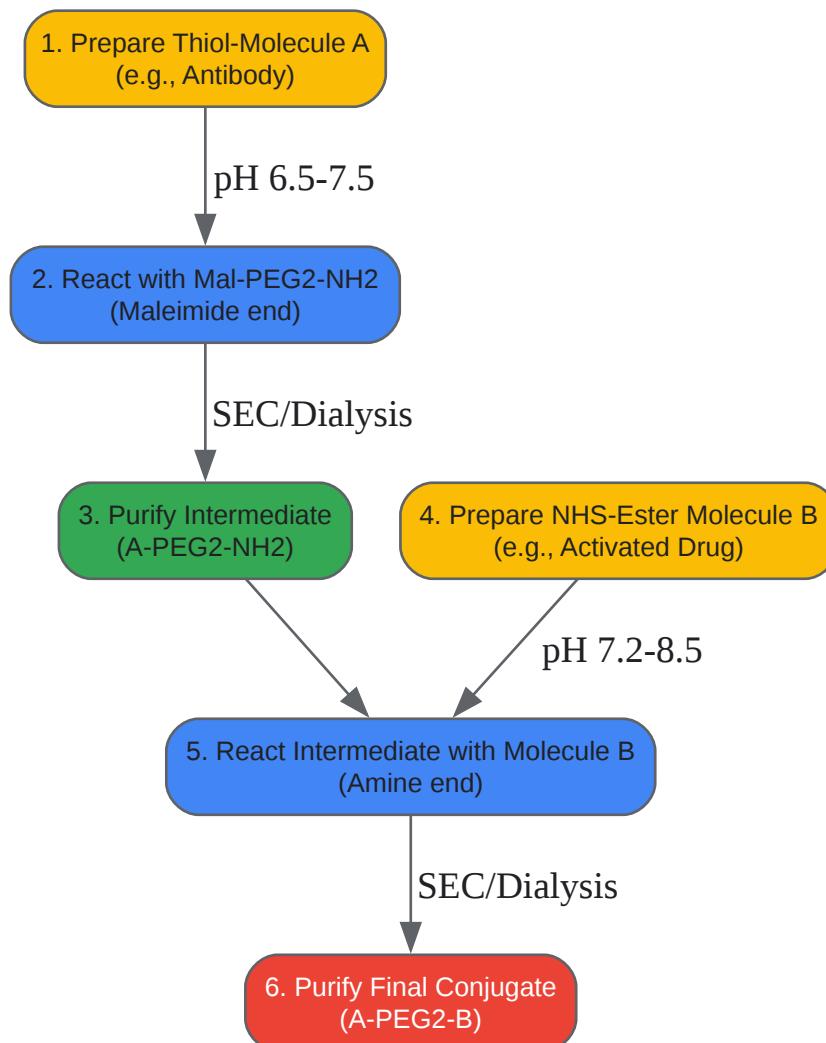
Core Structure and Properties

Mal-PEG2-NH2 is a linear molecule composed of three key functional components: a maleimide group, a short PEG spacer, and a primary amine terminus. The maleimide group is highly reactive towards sulphhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.^{[1][2]} The primary amine (NH2) can be conjugated to carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.^[3] The PEG spacer is hydrophilic, which can help to increase the solubility of the resulting conjugate in aqueous media.^[4]

Chemical Structure Diagram

Michael Addition
pH 6.5 - 7.5

Nucleophilic Acyl Substitution
pH 7.2 - 8.5



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